molecular formula C18H20S B12534012 4-Hexyldibenzo[b,d]thiophene CAS No. 670265-97-1

4-Hexyldibenzo[b,d]thiophene

Cat. No.: B12534012
CAS No.: 670265-97-1
M. Wt: 268.4 g/mol
InChI Key: NSVWHPZJQCHZHO-UHFFFAOYSA-N
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Description

The Role of Dibenzothiophene (B1670422) Core Structures in Functional Materials Science

Within the broad class of PAHs, dibenzo[b,d]thiophene (DBT) has emerged as a particularly important core structure for the design of functional materials. DBT consists of a central thiophene (B33073) ring fused to two benzene (B151609) rings. This rigid, planar, and electron-rich architecture provides a robust platform for the construction of organic semiconductors. The sulfur atom in the thiophene ring not only contributes to the electronic delocalization of the π-system but also offers a site for potential chemical modification. chemicalbook.com Derivatives of DBT have been successfully employed in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netwikipedia.orgrsc.org

Rationale for Alkyl Substitution: Focus on 4-Hexyldibenzo[b,d]thiophene

The properties of the dibenzothiophene core can be systematically modified through the introduction of substituent groups. Alkyl substitution, in particular, is a powerful strategy for enhancing the processability and performance of DBT-based materials. The attachment of alkyl chains, such as a hexyl group, can significantly improve the solubility of the otherwise rigid and often poorly soluble DBT core in common organic solvents. This enhanced solubility is crucial for the fabrication of thin-film devices using solution-based techniques like spin-coating or inkjet printing.

Overview of Current Research Landscape and Key Academic Areas

The current research landscape for dibenzothiophene derivatives is vibrant and expanding, with a strong focus on their application in organic electronics. Key academic areas of investigation include:

Organic Field-Effect Transistors (OFETs): Researchers are actively developing new DBT-based semiconductors with high charge carrier mobility, good on/off ratios, and long-term stability for use in next-generation flexible electronics. researchgate.netrsc.org

Organic Light-Emitting Diodes (OLEDs): The high triplet energy of the DBT core makes it an excellent candidate for host materials in phosphorescent OLEDs, particularly for blue-emitting devices which remain a significant challenge. wikipedia.org

Organic Photovoltaics (OPVs): DBT derivatives are being explored as both donor and acceptor materials in the active layer of organic solar cells, with the aim of improving power conversion efficiencies and device stability. researchgate.net

Synthesis and Functionalization: A significant portion of research is dedicated to the development of novel and efficient synthetic methodologies for the preparation of functionalized DBT derivatives, including those with specific alkyl substitution patterns.

While direct research on this compound is not extensively documented, the foundational knowledge from the broader field of alkylated dibenzothiophenes provides a strong impetus for its investigation as a potentially valuable material in these key academic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

670265-97-1

Molecular Formula

C18H20S

Molecular Weight

268.4 g/mol

IUPAC Name

4-hexyldibenzothiophene

InChI

InChI=1S/C18H20S/c1-2-3-4-5-9-14-10-8-12-16-15-11-6-7-13-17(15)19-18(14)16/h6-8,10-13H,2-5,9H2,1H3

InChI Key

NSVWHPZJQCHZHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2

Origin of Product

United States

Synthetic Methodologies for 4 Hexyldibenzo B,d Thiophene and Its Functionalized Analogues

Precursor Synthesis and Building Block Elaboration

The initial phase in the synthesis of 4-Hexyldibenzo[b,d]thiophene is the creation of the fundamental dibenzothiophene (B1670422) (DBT) ring system and the strategic introduction of the alkyl substituent.

The dibenzothiophene core is a tricyclic system where a central thiophene (B33073) ring is fused to two benzene (B151609) rings. Several methods have been established for its synthesis.

Intramolecular Cyclization Methods: One modern approach involves the nucleophilic intramolecular cyclization of methylthiolated diazonium salts. This method proceeds under mild, catalyst-free conditions at room temperature to yield the dibenzothiophene product bohrium.com. Another strategy is the electrophilic cyclization of sulfinate esters. This involves an initial Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an arylboronic acid, followed by an acid-mediated cyclization to form the dibenzothiophene S-oxide, which can be subsequently reduced to the dibenzothiophene scaffold rsc.org.

Classical Annulation Reactions: Traditional methods often rely on building the thiophene ring onto a biphenyl (B1667301) precursor. This can include reactions analogous to the Bradsher reaction or Friedel-Crafts-type cyclizations, where a 2-substituted biphenyl undergoes ring closure in the presence of a catalyst to form the central thiophene ring researchgate.net.

Pschorr Cyclization: The Pschorr reaction and its variations provide a pathway to dibenzothiophenes from appropriately substituted 2-aminobiphenyls. The amine is converted to a diazonium salt, which then undergoes a radical- or copper-catalyzed intramolecular cyclization with a sulfur source to form the thiophene ring.

Table 1: Comparison of Selected Dibenzothiophene Synthesis Methodologies
MethodKey PrecursorsTypical Reagents/ConditionsAdvantages
Diazonium Salt CyclizationMethylthiolated diazonium saltsRoom temperature, catalyst-freeMild conditions, avoids metal catalysts bohrium.com
Sulfinate Ester Cyclization2-Bromoaryl sulfinate esters, Arylboronic acids1. Suzuki Coupling (Pd catalyst) 2. Electrophilic Cyclization (Acid)Builds functionalized DBTs directly rsc.org
Pschorr-type Reactions2-Amino-2'-substituted biphenylsNaNO₂, acid; Copper catalystWell-established, versatile

Attaching an alkyl chain, such as a hexyl group, specifically at the C4 position of dibenzothiophene requires regioselective control. The C4 and C6 positions are electronically distinct from the C1, C2, C3, and C7, C8, C9 positions, allowing for targeted reactions.

Friedel-Crafts Acylation and Reduction: A common and powerful method for introducing alkyl chains onto aromatic rings is the Friedel-Crafts reaction wikipedia.orglibretexts.orgmasterorganicchemistry.commt.comlibretexts.org. The acylation of dibenzothiophene with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is expected to show selectivity for the 4-position due to the electronic nature of the heterocyclic system. The resulting 4-hexanoyldibenzothiophene can then be reduced to 4-hexyldibenzothiophene using standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction. This two-step process avoids the carbocation rearrangements often associated with direct Friedel-Crafts alkylation masterorganicchemistry.com.

Directed Ortho-Metalation (DoM): Lithiation of dibenzothiophene can be directed to specific positions. While direct lithiation with reagents like n-butyllithium often occurs at the C4 position, the selectivity can be variable. Using a directing group at a neighboring position can enhance this selectivity. For instance, a removable directing group at the C3 or C5 position could lock in lithiation at C4, after which the lithiated intermediate can be quenched with an electrophilic hexyl source, such as 1-bromohexane.

Transition Metal-Mediated C-H Activation: As discussed later, direct C-H functionalization using transition metals can be a highly effective strategy for installing groups at specific positions, including the C4 position epa.gov.

Carbon-Carbon Coupling Reactions in Dibenzothiophene Derivatization

Transition-metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon bonds and are central to the synthesis of functionalized dibenzothiophenes. These methods typically start with a halogenated dibenzothiophene, such as 4-bromodibenzothiophene (B1267965).

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling methods for forming C(sp²)-C(sp³) bonds nih.gov. This reaction couples an organoboron compound with an organic halide or triflate. To synthesize 4-hexyldibenzothiophene, this would involve the reaction of 4-bromodibenzothiophene with a hexylboron reagent, such as hexylboronic acid or its pinacol (B44631) ester derivative core.ac.ukresearchgate.net.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst complex reacts with 4-bromodibenzothiophene to form a Pd(II) intermediate.

Transmetalation: The hexyl group is transferred from the boron atom to the palladium center, typically facilitated by a base.

Reductive Elimination: The Pd(II) complex eliminates the final product, 4-hexyldibenzothiophene, and regenerates the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields, especially when using alkylboron reagents which can be less reactive than their aryl counterparts core.ac.ukresearchgate.net.

Table 2: Representative Suzuki-Miyaura Coupling for Dibenzothiophene Alkylation
DBT SubstrateCoupling PartnerTypical Catalyst SystemBaseProduct
4-BromodibenzothiopheneHexylboronic acid pinacol esterPd(OAc)₂, SPhos or other phosphine (B1218219) ligandK₃PO₄ or Cs₂CO₃This compound
4-Dibenzothiopheneboronic acid1-BromohexanePd(PPh₃)₄Na₂CO₃This compound

The Ullmann reaction is a classical method for forming carbon-carbon and carbon-heteroatom bonds using copper catalysis organic-chemistry.orgnih.gov. The traditional Ullmann C-C coupling involves the homocoupling of two aryl halide molecules at high temperatures in the presence of copper powder organic-chemistry.orgresearchgate.net. Modern variations have expanded the scope to cross-coupling reactions under milder conditions nih.govsemanticscholar.org.

For synthesizing substituted dibenzothiophenes, an Ullmann-type reaction could be employed to couple a halogenated dibenzothiophene with an organocopper or related organometallic reagent. While more commonly applied for C-N and C-O bond formation on the dibenzothiophene scaffold, C-C couplings are also feasible nih.gov. The mechanism typically involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the coupling partner and subsequent reductive elimination. These reactions often require ligands, such as diamines or phenanthrolines, to stabilize the copper intermediates and facilitate the catalytic cycle.

Beyond palladium and copper, other transition metals, particularly rhodium and ruthenium, have emerged as powerful catalysts for the direct functionalization of C-H bonds nih.gov. This approach is highly atom-economical as it avoids the pre-functionalization (e.g., halogenation) of the substrate.

Chelation-assisted C-H activation is a prominent strategy where a directing group on the substrate coordinates to the metal center, positioning it to selectively activate a nearby C-H bond nih.gov. For dibenzothiophene, a directing group could be installed at the C5 position to direct a rhodium or ruthenium catalyst to functionalize the C4-H bond. The catalyst would first coordinate to the directing group and then cleave the C4-H bond to form a metallacyclic intermediate. This intermediate could then react with a hexyl-containing coupling partner (e.g., an olefin or an alkyl halide) to install the hexyl group. Recent advances have demonstrated Rh(III)-catalyzed alkylation of various heterocycles with diazo compounds, providing a direct route to alkyl-substituted products mdpi.com. Such methods offer a modern, efficient alternative to classical substitution and cross-coupling reactions.

Direct Functionalization and C-H Activation Strategies

Direct functionalization of the dibenzothiophene core, particularly through C-H activation, represents an atom-economical and efficient approach to introduce complexity. These methods avoid the need for pre-functionalized starting materials, reducing synthetic steps and waste.

The regioselective functionalization of dibenzothiophene is crucial for tailoring its properties. The C4 and C6 positions are electronically favored for electrophilic substitution, but directing group strategies and specific catalytic systems can achieve functionalization at other positions.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkylation of dibenzothiophenes. For instance, the use of a palladium catalyst with a suitable ligand and base can promote the coupling of dibenzothiophene with aryl halides. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. In some cases, a switch in regioselectivity between the α- (C4) and β- (C2, C3) positions has been observed based on the catalyst loading acs.org.

Recent studies have highlighted the use of silver(I) to mediate C2-selective C-H activation at near-room temperature, which then undergoes transmetalation to palladium for the coupling reaction acs.org. This approach demonstrates that the choice of metal co-catalyst can significantly influence the site of functionalization. Kinetic studies, including deuterium/hydrogen scrambling and kinetic isotope effect experiments, support a mechanism involving Ag(I)-mediated C-H activation as the rate-determining step in these transformations acs.org.

Furthermore, directing groups can be employed to achieve high regioselectivity. For example, a sulfoxide (B87167) group can direct metallation to the adjacent C-H bond, allowing for subsequent functionalization at a specific position.

Oxidative transformations of the sulfur atom in dibenzothiophene lead to the formation of dibenzothiophene-S-oxide and dibenzothiophene-S,S-dioxide (sulfone). These oxidized derivatives exhibit altered electronic properties and can serve as versatile intermediates for further functionalization.

The oxidation is typically achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. Metal-organic frameworks (MOFs), like UiO-66-NH₂, have been shown to be effective catalysts for the oxidative desulfurization of dibenzothiophene nih.govacs.org. The reaction conditions, including temperature, oxidant-to-sulfur ratio, and catalyst-to-sulfur ratio, significantly influence the reaction efficiency nih.govacs.org. Response surface methodology (RSM) has been employed to optimize these parameters, revealing that temperature is a critical factor nih.govacs.org. An increase in temperature generally enhances the oxidation rate, but excessive temperatures can lead to the decomposition of the oxidant, thereby reducing efficiency nih.gov.

Electrochemical methods also provide a means for the synthesis of dibenzothiophene derivatives through oxidative C-S cyclization acs.org. These methods can be advantageous as they often proceed under mild conditions and avoid the use of harsh chemical oxidants.

The resulting dibenzothiophene S-oxides are valuable precursors for further synthetic modifications. They can undergo Pummerer-type reactions and aryne reactions to introduce additional functional groups, leading to highly functionalized dibenzothiophene derivatives rsc.orgrsc.org.

OxidantCatalystSolventTemperature (°C)Yield (%)Reference
H₂O₂UiO-66-NH₂n-dodecane72.689.7 nih.govacs.org
H₂O₂PolyoxometalateEmulsion60>95
ElectrochemicalHalogen MediatorCH₃NO₂Room Temp.Good acs.org

Table 1: Conditions for the Oxidation of Dibenzothiophene

Halogenated dibenzothiophenes are key intermediates for introducing a wide range of functional groups through cross-coupling reactions. Regioselective halogenation is therefore a critical step in the synthesis of specifically substituted dibenzothiophene derivatives.

Direct halogenation of dibenzothiophene with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can provide halogenated products. The regioselectivity can be influenced by the reaction conditions and the presence of a catalyst. For instance, palladium-catalyzed C-H activation can be used to direct halogenation to a specific position researchgate.netnih.gov. The use of a directing group can also achieve high regioselectivity.

Once the halogenated dibenzothiophene is obtained, particularly at the 4-position, it can be further functionalized using various cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the halo-dibenzothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds nih.govnih.govmdpi.com. For the synthesis of this compound, 4-bromodibenzo[b,d]thiophene could be coupled with hexylboronic acid.

Similarly, the Stille coupling, which utilizes an organotin reagent, can also be employed for this purpose. These reactions are generally tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules beilstein-journals.org.

Coupling ReactionCatalystLigandBaseSolvent
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane
Suzuki-MiyauraPd(dppf)Cl₂dppfK₂CO₃DME
StillePd(PPh₃)₄PPh₃-Toluene

Table 2: Typical Conditions for Cross-Coupling Reactions of Halogenated Dibenzothiophenes

Novel Synthetic Pathways for Fused Thiophene Derivatives Incorporating Hexyl Chains

Beyond the direct functionalization of a pre-existing dibenzothiophene core, novel synthetic pathways focus on constructing the fused thiophene ring system with the hexyl chain already incorporated into one of the precursors.

One common approach involves the cyclization of appropriately substituted biphenyl derivatives. For instance, a 2-mercapto-2'-hexylbiphenyl could undergo an intramolecular cyclization to form this compound. This cyclization can be promoted by various reagents and conditions, including oxidative methods dntb.gov.ua.

Palladium-catalyzed dual C-H functionalization of diaryl sulfides offers a direct route to dibenzothiophenes through an oxidative dehydrogenative cyclization dntb.gov.ua. By starting with a diaryl sulfide (B99878) bearing a hexyl group on one of the aryl rings, this methodology could provide a direct entry to this compound.

Another powerful method for introducing alkyl chains is through the use of organometallic reagents. For example, lithiation of dibenzothiophene at the 4-position, followed by reaction with a hexyl halide, could yield the desired product. However, regioselective lithiation can be challenging. A more controlled approach involves the halogenation of dibenzothiophene at the 4-position, followed by a Grignard reaction. The formation of the Grignard reagent, 4-(bromomagnesio)dibenzo[b,d]thiophene, and its subsequent reaction with a hexylating agent would install the hexyl chain at the desired position youtube.comresearchgate.netlibretexts.orgresearchgate.net.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. This involves a systematic investigation of various reaction parameters, including catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents.

For C-H activation reactions, the choice of catalyst and ligand is critical. The optimization process often involves screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine or N-heterocyclic carbene (NHC) ligands nih.gov. The base and solvent system also play a crucial role in the efficiency and selectivity of the reaction researchgate.net. Design of experiments (DoE) and response surface methodology (RSM) can be powerful statistical tools to efficiently explore the multidimensional reaction space and identify optimal conditions nih.govacs.org.

In the case of Grignard reactions for the introduction of the hexyl group, key parameters to optimize include the method of Grignard reagent formation, the solvent (typically anhydrous ethers like diethyl ether or THF), and the reaction temperature. The purity of the magnesium and the absence of moisture are critical for the successful formation of the Grignard reagent libretexts.org. The reaction temperature during the coupling step can influence the rate of reaction and the formation of side products, such as Wurtz coupling products researchgate.net. Continuous flow processes have been shown to improve the selectivity of Grignard reagent formation by maintaining a large excess of magnesium and providing better heat control researchgate.net.

ParameterC-H ActivationGrignard Reaction
Catalyst/Reagent Palladium source, Ligand, Co-catalystMagnesium, Hexyl halide
Solvent Toluene, Dioxane, DMF, DMAcDiethyl ether, THF
Base K₂CO₃, Cs₂CO₃, KOAc-
Temperature 80-140 °C0 °C to reflux
Additives Pivalic acid, Silver saltsIodine (for activation)

Table 3: Key Parameters for Optimization in the Synthesis of this compound

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and selectivity, enabling its further investigation in various applications.

Mechanistic and Theoretical Investigations of 4 Hexyldibenzo B,d Thiophene Systems

Elucidation of Reaction Mechanisms in Synthetic Routes

The synthesis of 4-hexyldibenzo[b,d]thiophene can be achieved through various synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach. acs.orgscirp.orgnih.gov This palladium-catalyzed reaction is a cornerstone in the formation of carbon-carbon bonds. scirp.org The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. scirp.org In the context of synthesizing 4-substituted dibenzothiophenes, a plausible route involves the coupling of a dibenzothiophene-4-boronic acid or its ester with a hexyl halide, or vice-versa.

A proposed one-pot cascade synthesis for 4-substituted dibenzothiophenes starts from dibenzothiophene-5-oxide. This process involves a sulfoxide-directed C-H metalation/boration, followed by a reduction and a Suzuki coupling, which offers an efficient pathway to such derivatives.

Another powerful strategy for the synthesis of substituted benzo[b]thiophenes, which can be conceptually extended to dibenzothiophene (B1670422) systems, is through palladium-catalyzed intramolecular oxidative C-H functionalization. nih.gov This method involves the arylthiolation of enethiolate salts, which are generated in situ. The proposed mechanism for this transformation suggests the involvement of either a Pd-S adduct or a palladacycle intermediate. nih.gov

Furthermore, the synthesis of substituted benzothiophenes has been achieved through various other reaction pathways, including the cyclization of o-halovinylbenzenes with a sulfur source, and copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes. organic-chemistry.org These methods, while demonstrated for the benzothiophene core, provide mechanistic insights that could be applicable to the construction of the more complex dibenzo[b,d]thiophene framework.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides invaluable insights into the molecular properties of this compound. Through quantum mechanical calculations, a deeper understanding of its electronic structure, reactivity, and aromaticity can be achieved.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. openaccesspub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. scialert.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. openaccesspub.org A smaller gap generally implies higher reactivity. mdpi.com

For dibenzothiophene and its alkyl-substituted derivatives, the HOMO energies show variation, while the LUMO energies exhibit smaller changes. researchgate.net The HOMO-LUMO gap for molecules with two aromatic rings, with and without alkyl substituents, has been noted to be in the range of 4.57 to 4.73 eV. researchgate.net The presence of the hexyl group in this compound is expected to influence these energy levels.

Calculated Electronic Properties of Dibenzothiophene Derivatives
CompoundHOMO Energy (a.u.)LUMO Energy (a.u.)HOMO-LUMO Gap (eV)
Thiophene (B33073)-0.243-0.019 (β-methyl-thiophene)-
Dibenzothiophene (DBT)--0.049-
3,4,6-trimethyl-8-ethyldibenzothiophene-0.210--
Alkyl-substituted dibenzothiophenes--4.57 - 4.73

The reactivity of dibenzothiophene derivatives can be predicted using theoretical descriptors. semanticscholar.org For instance, in the context of hydrodesulfurization, the steric effects of alkyl substituents on the sulfur atom are crucial. semanticscholar.org Substituents at the 4 and 6 positions can hinder the interaction of the sulfur atom with catalytic surfaces. semanticscholar.org

Based on the conducted search, no specific studies employing molecular dynamics simulations for the conformational analysis of this compound were found. Such simulations would be valuable for understanding the flexibility of the hexyl chain and its influence on the intermolecular interactions and packing in the solid state.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of dibenzothiophene derivatives and their reactivity is a subject of significant interest. elsevierpure.com The position and nature of substituents on the dibenzothiophene core can have a profound impact on their chemical behavior. For instance, methyl groups at the 4- and/or 6-positions of dibenzothiophene have been shown to influence its reactivity in oxidation reactions, with the effects being dependent on the specific reaction conditions. elsevierpure.com

In the context of functional materials, the introduction of donor and acceptor groups to a conjugated core like dithienopyrazine (a related heterocyclic system) allows for the tuning of optoelectronic properties, establishing clear structure-property relationships. researchgate.net Similarly, for this compound, derivatization at various positions on the aromatic rings would be expected to modulate its electronic and chemical properties. For example, the introduction of electron-donating or electron-withdrawing groups could alter the HOMO and LUMO energy levels, thereby influencing its reactivity and potential applications in organic electronics. nih.gov The hexyl group itself, being an electron-donating alkyl group, will influence the reactivity of the dibenzothiophene core, particularly in electrophilic aromatic substitution reactions.

Advanced Spectroscopic and Analytical Characterization for Structural and Property Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopy is fundamental to elucidating the precise molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, IR, Raman, and mass spectrometry can confirm the identity, connectivity, and functional groups within the 4-Hexyldibenzo[b,d]thiophene molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR: This technique would provide information on the number and environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the dibenzothiophene (B1670422) core and the aliphatic protons of the hexyl chain. The integration of these signals would confirm the ratio of aromatic to aliphatic protons, while their chemical shifts (ppm) and coupling patterns would reveal their connectivity. For instance, the protons on the hexyl chain would appear in the upfield region (typically 0.8-3.0 ppm), with the terminal methyl group (CH₃) exhibiting a characteristic triplet. The aromatic protons would resonate in the downfield region (typically 7.0-8.5 ppm), with complex splitting patterns due to coupling between adjacent protons on the fused rings.

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. The spectrum of this compound would display separate signals for each carbon in the hexyl chain and the dibenzothiophene skeleton. The chemical shifts would differentiate between the aliphatic sp³ carbons of the hexyl group and the aromatic sp² carbons of the fused rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Together, these NMR techniques provide an unambiguous confirmation of the compound's constitution, verifying the attachment of the hexyl group at the C4 position of the dibenzothiophene core.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific bond vibrations. Key expected signals would include:

C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region, confirming the presence of the hexyl chain.

C-H stretching (aromatic): Weaker bands appearing above 3000 cm⁻¹, characteristic of the dibenzothiophene core.

C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-S stretching: A weaker band in the fingerprint region, indicative of the thiophene (B33073) ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be effective for analyzing the C-S bond and the carbon skeleton of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). For this compound (molecular formula C₁₈H₂₀S), HRMS would be used to measure the mass of the molecular ion [M]⁺. This experimentally determined exact mass would be compared to the calculated theoretical mass, allowing for unambiguous confirmation of the molecular formula and ruling out other potential compositions with the same nominal mass.

Technique Information Provided for this compound Expected Observations
¹H NMR Number, environment, and connectivity of protons.Signals in aromatic (7.0-8.5 ppm) and aliphatic (0.8-3.0 ppm) regions.
¹³C NMR Number and type of unique carbon atoms.Signals for sp² aromatic carbons and sp³ aliphatic carbons.
IR Spectroscopy Presence of functional groups and bond types.C-H (aliphatic/aromatic), C=C (aromatic), and C-S stretching bands.
HRMS Exact molecular weight and elemental formula.Precise m/z value corresponding to the molecular formula C₁₈H₂₀S.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

Should this compound be obtained in a crystalline solid form, single-crystal X-ray Diffraction (XRD) would be the definitive method for determining its three-dimensional atomic structure. This powerful technique provides precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions such as π-π stacking. This information is crucial for understanding how the molecules pack in the solid state, which influences material properties like melting point and solubility.

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. They are essential for determining the material's stability and operational limits.

Thermogravimetric Analysis (TGA) in Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, TGA would be used to determine its thermal stability. By heating the sample in a controlled atmosphere (e.g., nitrogen or air), the temperature at which the compound begins to decompose can be identified. This decomposition temperature is a critical parameter, indicating the upper limit of the material's thermal stability. The resulting TGA curve plots mass percentage against temperature, with a significant drop in mass indicating decomposition.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is highly valuable for studying the thermotropic properties of materials, allowing for the determination of thermal transitions such as melting points (Tm), glass transitions (Tg), and crystallization events. nih.govnih.gov By monitoring the heat flow into or out of a sample during a controlled temperature scan, DSC can provide critical insights into the purity, stability, and phase behavior of a compound. nih.gov

In the context of organic semiconductor materials like derivatives of dibenzo[b,d]thiophene, DSC is employed to characterize the thermal stability and processing window. For instance, identifying the melting point and any polymorphic phase transitions is crucial for melt-processing techniques used in the fabrication of electronic devices. The glass transition temperature is particularly important for amorphous or semi-crystalline materials, as it indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state.

While the technique is widely applied for thermal characterization, specific DSC thermograms and transition temperature data for this compound were not available in the surveyed literature. However, analysis of related poly(3,4-ethylenedioxythiophene) (PEDOT) films has shown the presence of endothermic processes and glass transitions, highlighting the utility of DSC in identifying key thermal behaviors in thiophene-based materials. mdpi.com

Advanced Microscopy and Imaging for Material Morphology and Microstructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. It works by scanning a sharp tip, located at the end of a cantilever, across the sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are monitored to create a three-dimensional surface map.

For organic semiconductors, AFM is indispensable for characterizing the morphology of thin films, which is a critical factor influencing device performance. The technique can reveal details about surface roughness, grain size, domain distribution, and the presence of defects or aggregates. These features directly impact charge transport properties and the efficiency of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For example, a smooth, well-ordered surface with large crystalline grains is often desirable for efficient charge mobility. While AFM has been used to study the structural effects of certain molecules binding to DNA nih.gov and to investigate the surface crystallization of thiophene-based polymer films mdpi.com, specific AFM images or surface analysis data for this compound thin films are not detailed in the available research.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that use beams of electrons to investigate the morphology and structure of materials at the micro- and nanoscale. SEM provides detailed images of a sample's surface by detecting signals from secondary and backscattered electrons, revealing information about topography and composition. researchgate.net TEM, on the other hand, generates images by transmitting an electron beam through an ultrathin specimen, providing high-resolution information about the internal structure, crystallinity, and nanoscale features of the material. researchgate.net

In the study of organic electronic materials, SEM and TEM are crucial for visualizing the bulk morphology and internal structure of thin films, nanoparticles, and crystalline assemblies. These techniques can identify the degree of phase separation in bulk heterojunction solar cells, the formation of nanofibers or other self-assembled structures, and the crystalline orientation within a sample. For instance, SEM and TEM imaging have been used to reveal the three-dimensional hierarchical structures of materials formed from the self-assembly of smaller nanoparticles. researchgate.net However, specific SEM or TEM micrographs detailing the nanoscale features of this compound have not been presented in the surveyed scientific literature.

Electrochemical Characterization for Electronic Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound and determine its fundamental electronic properties. researchgate.net By measuring the current response of a sample to a linearly cycled potential sweep, CV can identify the oxidation and reduction potentials. These electrochemical potentials are crucial as they allow for the estimation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

The HOMO level, calculated from the onset of the oxidation potential, represents the energy required to remove an electron and is indicative of the material's electron-donating capability. The LUMO level, calculated from the onset of the reduction potential, represents the energy released when an electron is added and relates to the material's electron-accepting capability. The difference between the HOMO and LUMO levels provides the electrochemical band gap, a key parameter for optoelectronic applications.

Studies on related dibenzothiophene derivatives demonstrate the utility of this technique. For example, the electrochemical oxidation of 4,6-dimethyldibenzothiophene has been investigated, identifying two distinct oxidation steps. ub.edu Research on 4,4′-bibenzo[c]thiophene derivatives has shown that HOMO energy levels range from -5.55 eV to -5.34 eV, while LUMO levels range from -2.39 eV to -2.30 eV, depending on the specific substitutions. nih.gov These values are critical for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices. researchgate.net

Table 1: Representative Electrochemical Data for Dibenzo[b,d]thiophene Derivatives Note: Data is for related compounds and serves to illustrate the typical values obtained via CV. Specific data for this compound is not available in the cited sources.

Compound DerivativeHOMO Energy Level (eV)LUMO Energy Level (eV)Electrochemical Band Gap (eV)
4,4′-BBT-5.55-2.393.16
1,1′-Si-4,4′-BBT-5.45-2.343.11
1,1′,3,3′-Si-4,4′-BBT-5.34-2.303.04
Data sourced from studies on 4,4′-bibenzo[c]thiophene derivatives. nih.gov

Spectroscopic Techniques for Optical Property Profiling (e.g., UV-Vis Absorption, Photoluminescence)

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for characterizing the optical properties of conjugated organic molecules. UV-Vis spectroscopy measures the wavelengths of light a molecule absorbs, which corresponds to the energy required to promote an electron from the HOMO to the LUMO. msu.edu The absorption spectrum provides information on the optical band gap and the electronic transitions within the molecule.

Photoluminescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The PL spectrum reveals the energy of the emitted photons, providing insights into the relaxation pathways of the excited state and the material's efficiency as a light emitter. The difference in energy between the absorption and emission maxima is known as the Stokes shift.

The optical properties of dibenzo[b,d]thiophene and its derivatives are well-documented. The core dibenzo[b,d]thiophene structure exhibits characteristic absorption and emission in the UV and blue regions of the spectrum. researchgate.net The addition of substituents and the extension of conjugation can tune these properties. For instance, studies on various thiophene-based dyes show that absorption maxima can vary significantly depending on the solvent and the nature of substituent groups, a phenomenon known as solvatochromism. biointerfaceresearch.com In some thiophene copolymers, high fluorescence quantum yields have been observed, making them suitable for applications in light-emitting devices.

Table 2: Representative Optical Properties of Dibenzo[b,d]thiophene Derivatives in Solution Note: Data is for related compounds to illustrate typical optical characteristics. Specific data for this compound is not available in the cited sources.

Compound DerivativeAbsorption Max (λmax)Emission Max (λem)Solvent
4,4′-BBT359 nm410 nmToluene
1,1′-Si-4,4′-BBT366 nm420 nmToluene
1,1′,3,3′-Si-4,4′-BBT371 nm451 nmToluene
Data sourced from studies on 4,4′-bibenzo[c]thiophene derivatives. nih.gov

Advanced Applications in Organic Electronics and Energy Materials

Organic Semiconductors for Thin-Film Transistors (OFETs)

Derivatives of dibenzo[b,d]thiophene are recognized as promising organic semiconductors for use in Organic Field-Effect Transistors (OFETs), which are fundamental components of flexible displays, sensors, and integrated circuits. researchgate.net The performance of these devices is intrinsically linked to the charge transport capabilities and the morphology of the semiconductor thin film.

Charge Transport Characteristics and Device Performance

The charge transport in organic semiconductors is highly dependent on the molecular packing and intermolecular interactions within the thin film. Fused thiophene (B33073) derivatives, including those based on the dibenzo[b,d]thiophene core, have demonstrated significant potential for high-performance OFETs. While specific performance data for 4-Hexyldibenzo[b,d]thiophene is context-dependent, research on analogous solution-processable small molecules provides insight into its expected capabilities. For instance, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, when used as the semiconductor layer in bottom-gate/top-contact OFETs, have shown p-channel behavior with hole mobilities reaching up to 0.005 cm²/Vs and current on/off ratios exceeding 10⁶. mdpi.com The introduction of alkyl groups is a common strategy to enable solution-based processing, which is essential for large-area and low-cost device fabrication. The performance of such devices is often evaluated based on key metrics including charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Table 1: Representative Performance of Thiophene-Based OFETs

Semiconductor Core Substitution Processing Method Mobility (cm²/Vs) On/Off Ratio Reference
Benzo[b]thieno[2,3-d]thiophene Dibenzo[b,d]thiophene Solution Shearing 0.005 > 10⁶ mdpi.com
Dithieno[3,2-b:2′,3′-d]thiophene Anthracene Single Crystal up to 1.26 10⁶ - 10⁸ nih.gov

This table presents data for structurally related compounds to illustrate the performance range of thiophene-based semiconductors.

Influence of Hexyl Substitution on Film Formation and Morphology

The substitution of a hexyl group onto the dibenzo[b,d]thiophene core plays a critical role in the material's processability and the morphology of the resulting thin film. Alkyl chains, like hexyl, enhance the solubility of the conjugated core in common organic solvents, making them suitable for solution-based deposition techniques such as spin-coating and solution shearing. nih.govtubitak.gov.tr This improved solubility is crucial for forming uniform and crystalline films, which are essential for efficient charge transport. nih.gov

The length and structure of the alkyl substituent directly influence the intermolecular packing and the final morphology of the semiconductor film. The hexyl group helps to control the arrangement of the molecules, which can lead to a more ordered crystalline structure with better π-orbital overlap between adjacent molecules. researchgate.net This enhanced molecular ordering reduces the number of charge-trapping defects at grain boundaries, thereby facilitating more efficient charge transport and leading to higher charge carrier mobility in the OFET device. nih.gov The balance between solubility and molecular packing provided by the hexyl group is a key factor in optimizing the performance of dibenzo[b,d]thiophene-based OFETs.

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a leading photovoltaic technology, with hole transport materials (HTMs) being a critical component for achieving high efficiency and stability. researchgate.netnih.gov Dibenzo[b,d]thiophene-based molecules have been developed as highly effective, dopant-free HTMs, offering advantages in performance and device longevity.

Optimization of Molecular Design for Enhanced Efficiency

The molecular design of HTMs is crucial for optimizing the power conversion efficiency (PCE) of PSCs. An ideal HTM should possess appropriate energy levels—specifically, a highest occupied molecular orbital (HOMO) that is well-aligned with the valence band of the perovskite—to ensure efficient hole extraction. nih.gov The dibenzo[b,d]thiophene core provides a rigid and planar structure that facilitates intermolecular charge transport.

By modifying the peripheral groups attached to the DBT core, researchers can fine-tune the material's electronic and physical properties. The incorporation of a hexyl group, for example, improves solubility, which is vital for forming a uniform and defect-free HTM layer on top of the perovskite. This uniformity is essential for preventing short circuits and ensuring efficient charge collection. Research on DBT-cored HTMs has demonstrated that these materials can lead to high-efficiency planar p-i-n PSCs. For example, a DBT-based HTM enabled the creation of a solar cell with a high fill factor of 83%. researchgate.net The strategic design of these molecules, balancing the electronic properties of the core with the processing advantages conferred by substituents like hexyl groups, has led to PSCs with efficiencies comparable to or exceeding those using the standard HTM, spiro-OMeTAD.

Table 2: Performance of Perovskite Solar Cells with Dibenzo[b,d]thiophene-Based HTMs

HTM Core Key Feature PCE (%) Voc (V) Jsc (mA/cm²) FF (%) Reference
Dibenzo[b,d]thiophene Passivation Effect >20 (implied) - - 83 researchgate.net

This table showcases the potential of DBT and related structures as high-performance HTMs.

Interfacial Engineering and Passivation Effects at Perovskite Interfaces

A significant advantage of using dibenzo[b,d]thiophene-based HTMs is their ability to passivate defects at the perovskite/HTM interface. dntb.gov.ua The perovskite surface often contains defect sites, such as uncoordinated lead ions (Pb²⁺), which can act as recombination centers for charge carriers, thereby reducing the device's efficiency and stability. jos.ac.cn

The sulfur atom within the dibenzo[b,d]thiophene core can act as a Lewis base, interacting with and passivating the Pb²⁺ defect sites. This passivation effect neutralizes the charge traps, leading to a reduction in non-radiative recombination at the interface. researchgate.netresearchgate.net This improved interfacial quality facilitates more efficient extraction of holes from the perovskite layer into the HTM and their subsequent transport to the electrode. frontiersin.orgunipv.it This "interfacial engineering" approach, inherent to the chemical nature of DBT-based HTMs, is a key strategy for pushing the efficiency of PSCs to their theoretical limits.

Stability Enhancement in Photovoltaic Devices

The long-term operational stability of perovskite solar cells remains a critical challenge for their commercialization. The HTM layer plays a crucial role not only in charge extraction but also in protecting the perovskite layer from environmental degradation, particularly from moisture.

HTMs based on a dibenzo[b,d]thiophene core, particularly those functionalized with hydrophobic alkyl groups like hexyl, can form a dense and uniform layer that acts as a barrier against moisture ingress. This protective quality enhances the intrinsic stability of the perovskite absorber layer. Furthermore, the strong interaction and passivation at the perovskite interface, as discussed previously, can prevent degradation pathways that originate from surface defects. northwestern.edu The development of stable, dopant-free HTMs like those derived from this compound is a significant step toward fabricating photovoltaic devices that combine high efficiency with long-term reliability. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

As Host Components in Emitters

In the architecture of an OLED, the emissive layer is a critical component where the conversion of electrical energy into light occurs. This layer is typically composed of a host material doped with a smaller amount of an emissive guest molecule (emitter). The host material plays a crucial role in facilitating charge transport (both electrons and holes) and transferring the generated energy to the guest emitter, which then releases this energy as light.

Dibenzothiophene-based molecules are investigated as potential host materials due to their high triplet energy and good thermal and chemical stability. A high triplet energy is particularly important for phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent emitter and prevents back-energy transfer, which would otherwise quench the emission. The rigid and planar structure of the dibenzothiophene (B1670422) core contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are essential for the long-term operational stability of OLED devices.

Table 1: General Properties of Dibenzothiophene Derivatives as Host Materials

PropertyDesired Characteristic for Host MaterialRelevance of Dibenzothiophene Core
Triplet Energy (ET) High ( > ET of emitter)Generally high, suitable for blue and green PhOLEDs.
Thermal Stability High Tg and TdRigid structure leads to good thermal stability.
Charge Transport Balanced electron and hole transportCan be tuned by chemical modification.
Electrochemical Stability Stable under repeated redox cyclesAromatic core provides good stability.
Solubility Good solubility for solution processingCan be improved by adding alkyl chains like hexyl.
Film-forming Properties Formation of uniform amorphous filmsAlkyl substitution can prevent crystallization.

Role of 4-Hexyl Substitution in Photophysical Properties

The introduction of a hexyl group at the 4-position of the dibenzo[b,d]thiophene core is expected to significantly influence its photophysical and material properties. While direct experimental data for this specific molecule is scarce, the effects of alkyl substitution on aromatic molecules are well-understood in materials science.

The primary roles of the 4-hexyl substitution are likely to be:

Solubility Enhancement: The long, flexible alkyl chain increases the solubility of the dibenzothiophene core in common organic solvents. This is a crucial advantage for the fabrication of OLEDs via solution-based processes like spin-coating or inkjet printing, which are more cost-effective than vacuum deposition methods.

Morphology Control: The hexyl group can disrupt the close packing of the planar dibenzothiophene molecules in the solid state. This steric hindrance helps to prevent crystallization and promotes the formation of stable amorphous films. An amorphous morphology is generally desirable for the emissive layer of an OLED to ensure uniform charge transport and emission, and to avoid performance degradation caused by grain boundaries.

Influence on Electronic Properties: The alkyl group is an electron-donating group, which can subtly modify the electronic properties of the dibenzothiophene core. This can lead to shifts in the absorption and emission spectra, as well as changes in the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These changes can be utilized to fine-tune the color of the emitted light and to optimize the energy level alignment with other layers in the OLED stack for efficient charge injection and transport.

It is important to note that while the hexyl group provides these benefits, it is electronically insulating and does not directly participate in the charge transport process. The charge-carrying properties are primarily determined by the π-conjugated dibenzothiophene core.

Sensitizers and Donor Materials in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), materials that can efficiently absorb sunlight and convert it into electrical energy are of paramount importance. Dibenzothiophene derivatives are being explored as potential components in the active layer of OPVs, typically as part of a donor-acceptor system. In such a system, the donor material absorbs photons to create excitons (bound electron-hole pairs), which then migrate to the donor-acceptor interface to be separated into free charge carriers.

While specific studies on this compound as a primary donor or sensitizer in OPVs are not widely reported, the electronic characteristics of the dibenzothiophene core make it an interesting building block for such applications. Its electron-rich nature and extended π-conjugation allow for light absorption in the UV-visible region of the solar spectrum.

Near-Infrared (NIR) Fluorophores Based on Hexyl-Thiophene Fused Systems

Recent research has demonstrated the potential of hexyl-thiophene fused systems in the development of near-infrared (NIR) fluorophores. While not directly involving this compound, a study on a hexyl substituted thieno-fused BODIPY derivative showcases the utility of the hexyl-thiophene moiety in creating materials with absorption and emission in the NIR region.

In one such study, a novel hexyl substituted fluorophore based on a [b]-thiophene fused BODIPY structure was synthesized and its photophysical and electrochemical properties were investigated. This compound, HTFBod, exhibited a maximum absorbance wavelength greater than 750 nm. It also maintained significant spectral properties such as high molar absorptivity and a notable fluorescence quantum yield of 0.11, which is often very low for other NIR fused compounds. The attachment of the electron-rich hexyl-thiophene structure to the fused thiophene BODIPY unit was a key factor in achieving these properties.

Table 2: Photophysical Properties of a Hexyl-Thiophene Fused BODIPY Derivative (HTFBod)

PropertyValue
Maximum Absorbance (λmax,abs) > 750 nm
Fluorescence Quantum Yield (ΦF) 0.11

This research highlights the potential of incorporating hexyl-thiophene units into larger π-conjugated systems to access the NIR window, which is highly desirable for applications in bioimaging, sensing, and potentially for OPVs designed to harvest the NIR portion of the solar spectrum.

Catalytic Applications of Dibenzothiophene Derivatives

Dibenzothiophene and its derivatives are not only of interest for their electronic properties but also for their role in catalysis, particularly in the context of hydrodesulfurization (HDS) in the petrochemical industry. While these compounds are typically the target for removal from fossil fuels, their derivatives can also be functionalized to act as catalysts or ligands in various chemical transformations.

The functionalization of the dibenzothiophene core can introduce catalytically active sites or moieties that can coordinate with metal centers. For example, the introduction of phosphine (B1218219) or amine groups onto the dibenzothiophene scaffold can create ligands for transition metal catalysts used in cross-coupling reactions, hydrogenations, or hydroformylations.

The catalytic activity of such derivatives would be influenced by the electronic nature of the dibenzothiophene core and the steric environment created by the substituents. An alkyl group like a hexyl chain, while not directly participating in the catalytic reaction, could influence the catalyst's solubility in the reaction medium and its stability.

Furthermore, in the context of oxidative desulfurization (ODS), a complementary process to HDS, the reactivity of dibenzothiophene and its alkylated derivatives is a subject of intense study. The presence and position of alkyl groups on the dibenzothiophene ring system can affect the rate of oxidation of the sulfur atom, which is a key step in the ODS process.

Environmental and Industrial Research Perspectives Excluding Health and Safety

Occurrence in Fossil Fuels and Desulfurization Research

4-Hexyldibenzo[b,d]thiophene is a member of the class of polycyclic aromatic sulfur heterocycles (PASHs) that are naturally occurring constituents of fossil fuels such as crude oil and coal. These sulfur-containing organic compounds are significant in the petrochemical industry due to the environmental regulations that mandate the reduction of sulfur content in fuels to ultra-low levels. The presence of sulfur compounds in fuels, when combusted, leads to the formation of sulfur oxides (SOx), which are major contributors to acid rain and air pollution.

Dibenzothiophene (B1670422) and its alkylated derivatives are known to be some of the most refractory sulfur compounds in petroleum feedstocks, meaning they are particularly resistant to removal through the conventional hydrodesulfurization (HDS) process. The HDS process is a catalytic process that uses hydrogen to remove sulfur from petroleum products. The reactivity of dibenzothiophenes in HDS is highly dependent on their molecular structure. Alkyl substituents on the dibenzothiophene ring system, particularly those at the 4- and 6-positions, are known to sterically hinder the interaction of the sulfur atom with the active sites of the HDS catalysts. This steric hindrance makes the C-S bond cleavage more difficult, thus reducing the efficiency of the desulfurization process.

Research on the hydrodesulfurization of dibenzothiophene and its methylated analogues has shown that the reaction can proceed through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway involves the direct cleavage of the C-S bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond scission. For sterically hindered compounds like 4,6-dimethyldibenzothiophene, the HYD pathway is often favored as it can alleviate the steric hindrance around the sulfur atom. Given its structure with a hexyl group at the 4-position, this compound is expected to exhibit similar refractory behavior, making its removal a significant challenge in the production of clean fuels.

While specific quantitative data for this compound in various crude oils is not extensively documented in publicly available literature, the concentration of total alkylated dibenzothiophenes can be significant, often exceeding that of the parent dibenzothiophene. The distribution and abundance of these compounds can vary depending on the origin and thermal maturity of the fossil fuel.

Table 1: General Reactivity of Dibenzothiophenes in Hydrodesulfurization (HDS)
Compound TypeGeneral StructureRelative HDS ReactivityPrimary Desulfurization Pathway
Dibenzothiophene (DBT)C12H8SHighDirect Desulfurization (DDS)
Non-sterically Hindered Alkyl-DBTse.g., 2-MethyldibenzothiopheneModerateDDS
Sterically Hindered Alkyl-DBTse.g., 4,6-DimethyldibenzothiopheneLowHydrogenation (HYD)
Long-chain Alkyl-DBTse.g., this compoundVery LowLikely HYD

Analytical Methods for Environmental Detection (excluding basic identification)

The detection and quantification of specific alkylated dibenzothiophenes like this compound in complex environmental and industrial samples, such as crude oil fractions or contaminated soil, require sophisticated analytical techniques that offer high selectivity and sensitivity.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

A state-of-the-art technique for the detailed analysis of complex mixtures is comprehensive two-dimensional gas chromatography (GCxGC). This method provides a significant enhancement in resolution and peak capacity compared to conventional one-dimensional GC. In GCxGC, the effluent from the first column is continuously transferred to a second, shorter column with a different stationary phase for further separation. This results in a two-dimensional chromatogram where compounds are separated based on two different properties, typically volatility in the first dimension and polarity in the second.

For the analysis of sulfur-containing compounds, GCxGC is often coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) . The SCD offers high sensitivity and selectivity for sulfur compounds, with a linear and equimolar response, which simplifies quantification. The combination of GCxGC with SCD is a powerful tool for the speciation of sulfur compounds in petroleum products, allowing for the separation and quantification of different classes of sulfur compounds, including various alkylated dibenzothiophenes.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of this compound. By analyzing the mass spectrum of a compound, it is possible to determine its molecular weight and obtain structural information from its fragmentation pattern. For complex matrices, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be employed to enhance selectivity and reduce interferences from the matrix. The fragmentation of dibenzothiophene and its methylated derivatives has been studied, and these patterns can be extrapolated to aid in the identification of longer-chain alkylated analogues like this compound.

Table 2: Advanced Analytical Techniques for this compound
TechniquePrincipleKey Advantages for this Application
GCxGC-SCDTwo-dimensional gas chromatographic separation coupled with a sulfur-selective detector.Superior resolution for complex matrices, high selectivity and sensitivity for sulfur compounds.
GC-MS/MSGas chromatographic separation followed by tandem mass spectrometry.High selectivity and structural confirmation through fragmentation analysis.
GC-HRMSGas chromatographic separation coupled with high-resolution mass spectrometry.Accurate mass measurement for unambiguous elemental composition determination.

Role in Material Sustainability and Recyclability (if applicable from research)

Currently, there is no significant body of research available in the public domain that specifically addresses the role of this compound in material sustainability and recyclability. Research in the area of sulfur-containing polymers and their recycling focuses on polymers synthesized from elemental sulfur or other simple sulfur compounds, rather than complex polycyclic aromatic sulfur heterocycles. The applications of thiophene (B33073) derivatives in materials science are primarily in the field of organic electronics, where their conductive and optical properties are utilized. However, the sustainability and recyclability of these specialized electronic materials are not directly related to the specific compound this compound. Therefore, at present, no applicable information from research is available for this subsection.

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for 4-Hexyldibenzo[b,d]thiophene

The advancement of organic materials is intrinsically linked to the efficiency, scalability, and environmental impact of their synthetic routes. For this compound, future research will prioritize the development of more sophisticated and sustainable synthetic methodologies beyond traditional cross-coupling reactions.

Key areas of focus will include:

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation presents a more atom-economical alternative to traditional methods that require pre-functionalized starting materials. nih.gov Future work should focus on establishing robust reaction conditions for the direct coupling of unsubstituted dibenzothiophene (B1670422) with hexyl-containing reagents, minimizing steps and waste.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, reproducibility, and scalability. Developing a flow-based synthesis for this compound would be a critical step towards its potential commercialization.

Green Chemistry Approaches: Research into greener synthetic protocols is paramount. This includes the use of more benign solvents, earth-abundant metal catalysts (such as iron or copper) as alternatives to palladium, and energy-efficient reaction conditions (e.g., microwave or photochemical activation).

Synthetic StrategyPotential AdvantagesResearch Focus
Direct C-H Functionalization Reduced synthetic steps, less waste, lower cost.Optimization of catalysts and reaction conditions for high selectivity at the C4 position.
Continuous Flow Synthesis Enhanced reaction control, improved safety, easier scalability.Reactor design, optimization of flow parameters (temperature, pressure, residence time).
Green Chemistry Protocols Reduced environmental impact, use of sustainable materials.Exploration of bio-based solvents and earth-abundant metal catalysts.

Exploration of New Application Domains in Advanced Materials

While dibenzothiophene derivatives are established as promising materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the unique properties imparted by the 4-hexyl group could unlock new application domains. scispace.comresearchgate.net The hexyl chain enhances solubility, facilitating solution-processing techniques crucial for large-area and flexible electronics.

Future application research should target:

Organic Photovoltaics (OPVs): The electron-rich dibenzothiophene core can be functionalized to create donor or acceptor materials for OPV active layers. The influence of the hexyl group on the morphology and blend thermodynamics with other photoactive materials is a key area for investigation.

Thermoelectric Devices: Organic thermoelectric materials can convert waste heat into electricity. The relationship between the molecular packing, influenced by the alkyl chain, and the thermoelectric figure of merit (ZT) in this compound-based systems warrants exploration.

Chemical Sensors: Functionalized dibenzothiophenes can exhibit changes in their optical or electrical properties upon interaction with specific analytes. The hexyl group can modify the material's surface properties, potentially enhancing its sensitivity and selectivity for use in environmental monitoring or medical diagnostics.

Application DomainRole of this compoundKey Research Questions
Organic Photovoltaics (OPVs) Donor or acceptor material in the active layer.How does the hexyl chain affect blend morphology, charge separation, and device efficiency?
Organic Thermoelectrics p-type or n-type semiconducting material.What is the impact of alkyl chain-induced molecular packing on the Seebeck coefficient and electrical conductivity?
Chemical Sensors Active sensing layer.Can the material be functionalized for selective detection of specific analytes? How does the hexyl group influence sensor response and recovery times?

Deeper Understanding of Structure-Property-Performance Relationships

A fundamental goal of future research is to build a comprehensive understanding of how the molecular structure of this compound dictates its material properties and, ultimately, its performance in a device. rsc.orgnih.gov This involves systematically correlating the hexyl group's influence with the compound's electronic, optical, and morphological characteristics.

Key investigations should include:

Morphological Studies: Utilizing techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) to study the solid-state packing of this compound in thin films. Understanding how the hexyl chain influences π-π stacking and molecular orientation is crucial for optimizing charge transport.

Photophysical Characterization: In-depth spectroscopic studies, including femtosecond transient absorption, are needed to map the excited-state dynamics. scispace.com Elucidating the lifetimes of singlet and triplet states and the efficiency of intersystem crossing is vital for applications in OLEDs. scispace.com

Impact of Alkyl Chain Isomers: Systematically comparing 4-hexyldibenzothiophene with other isomers (e.g., 2-hexyl or 3-hexyl) and derivatives with varying alkyl chain lengths to create a quantitative structure-property relationship (QSPR) model. nih.govrsc.org

Integration with Emerging Technologies in Organic Electronics

The compatibility of this compound with low-cost, solution-based fabrication methods makes it an attractive candidate for integration into the next generation of electronic devices. mdpi.com

Future research should focus on:

Flexible and Stretchable Electronics: The hexyl group can impart greater mechanical flexibility to the material's thin films. Investigating the performance of this compound-based devices under mechanical stress is essential for applications in wearable sensors and flexible displays.

Printable Electronics: Formulating inks based on this compound for inkjet, screen, or gravure printing could revolutionize the manufacturing of electronic circuits and devices, enabling rapid prototyping and mass production on various substrates.

Internet of Things (IoT): The development of low-power, lightweight, and inexpensive electronic components is a prerequisite for the expansion of IoT. This compound could serve as a core material for printed sensors and transistors in disposable or integrated smart systems.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for accelerating materials discovery. scispace.com By modeling the properties of molecules before their synthesis, researchers can screen large numbers of potential candidates and prioritize the most promising ones.

Future computational efforts should aim to:

Predict Optoelectronic Properties: Accurately calculate the HOMO/LUMO energy levels, optical bandgaps, and excited-state energies of this compound and its hypothetical derivatives to guide the design of materials with targeted properties for specific applications. researchgate.netscispace.com

Simulate Molecular Packing: Employ molecular dynamics (MD) simulations to predict the most stable solid-state packing arrangements. These simulations can provide insight into how modifications to the alkyl chain or the dibenzothiophene core will affect charge transport pathways.

Design for Bipolar Transport: Computationally design novel derivatives that exhibit balanced hole and electron transport (bipolarity) by strategically adding electron-donating or electron-withdrawing groups to the this compound scaffold. Such materials are highly desirable for simplified OLED architectures. acs.org

Computational ToolObjectivePredicted Parameters
Density Functional Theory (DFT) Predict ground-state electronic properties.HOMO/LUMO energies, ionization potential, electron affinity.
Time-Dependent DFT (TD-DFT) Predict excited-state and optical properties.Absorption/emission spectra, singlet-triplet energy gap.
Molecular Dynamics (MD) Simulate thin-film morphology and packing.π-stacking distance, molecular orientation, charge transport pathways.

Q & A

Basic: What are the established synthetic routes for 4-Hexyldibenzo[b,d]thiophene, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling or McMurry coupling. For instance, the McMurry reaction (a titanium-mediated reductive coupling) has been successfully used to synthesize fused thiophene derivatives like dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene, achieving yields >70% under anhydrous conditions . Key optimization steps include:

  • Temperature control : Maintaining 60–80°C to prevent side reactions.
  • Catalyst stoichiometry : A 2:1 molar ratio of TiCl₄ to substrate ensures efficient coupling.
  • Workup procedures : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Answer:
Core characterization methods include:

  • ¹H/¹³C NMR : Aromatic protons in thiophene rings typically resonate at δ 6.8–7.5 ppm, while alkyl chains (e.g., hexyl groups) show peaks at δ 0.8–1.5 ppm .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating substituent stability.
  • IR spectroscopy : Thiophene C-S stretching vibrations appear at 600–700 cm⁻¹ .
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Advanced: How do computational methods like DFT aid in understanding the electronic properties of this compound derivatives?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), band gaps, and charge distribution. For example:

  • HOMO localization on the thiophene ring suggests electron-rich regions prone to electrophilic attack.
  • Bandgap tuning : Alkyl chains (e.g., hexyl groups) reduce aggregation, enhancing charge mobility in organic semiconductors .
    Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), provides reliable predictions validated against experimental UV-Vis and cyclic voltammetry data .

Advanced: What strategies resolve discrepancies in experimental data from different synthetic approaches to this compound?

Answer:
Contradictions often arise from varying reaction conditions (solvent polarity, catalyst loading). Mitigation strategies include:

  • Reproducibility checks : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .
  • Multi-technique validation : Combine XRD for crystallinity, DSC for thermal stability, and elemental analysis to confirm purity .
  • Isotopic labeling : Use ³⁴S or ¹³C isotopes to trace reaction pathways and identify byproducts .

Application: How does the incorporation of this compound into organic semiconductors affect charge transport properties?

Answer:
The planar, conjugated structure of this compound enhances π-π stacking, critical for charge transport in organic field-effect transistors (OFETs). Key findings:

  • Hole mobility : Values up to 0.1 cm²/V·s have been reported for thiophene-based polymers, attributed to reduced grain boundaries .
  • Device stability : Hexyl side chains improve solubility and prevent oxidation, extending device lifetimes under ambient conditions .
  • Cofabrication : Blending with PCBM (a fullerene derivative) optimizes bulk heterojunction solar cell efficiency .

Mechanistic: What are the mechanistic insights into the catalytic desulfurization of this compound using transition metal complexes?

Answer:
Desulfurization involves metal-mediated C-S bond cleavage. For example:

  • Iridium complexes catalyze thiophene ring-opening via oxidative addition, forming metal-sulfur intermediates .
  • Hydrogenation pathways : H₂ gas reduces sulfur to H₂S, leaving a hydrocarbon skeleton. Kinetic studies show rate dependence on metal coordination geometry (e.g., square planar vs. octahedral) .
  • Regioselectivity : Electron-donating substituents (e.g., hexyl groups) slow desulfurization due to steric hindrance .

Stability: How does the chemical stability of this compound under varying conditions influence its application in device fabrication?

Answer:

  • Thermal stability : Decomposition above 300°C (TGA data) makes it suitable for high-temperature processing .
  • Photostability : UV exposure induces π-π* transitions, but alkyl substituents mitigate photo-oxidation by shielding the aromatic core .
  • Environmental factors : Moisture-resistant encapsulation (e.g., PMMA coatings) prevents hydrolysis of thiophene rings in humid environments .

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